

The Impact of TDI-011536 on YAP Phosphorylation: A Technical Overview

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Compound of Interest

Compound Name: TDI-011536

Cat. No.: B10831577

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Executive Summary

TDI-011536 is a potent and selective small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway. By directly targeting LATS1/2, **TDI-011536** effectively prevents the phosphorylation of Yes-associated protein (YAP), a critical transcriptional co-activator. This inhibition leads to the nuclear translocation of YAP, subsequent activation of target gene expression, and promotion of cell proliferation. This technical guide provides an in-depth analysis of the mechanism of action of **TDI-011536**, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathway diagrams.

Mechanism of Action: Inhibition of the Hippo Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. The core of this pathway consists of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator YAP.^{[1][2]} When the Hippo pathway is active, LATS1/2 kinases phosphorylate YAP at specific serine residues (e.g., Ser127), leading to its cytoplasmic sequestration and subsequent degradation.^[2]

TDI-011536 functions as an ATP-competitive inhibitor of LATS1/2 kinases.[3] By blocking the catalytic activity of LATS1/2, **TDI-011536** prevents the phosphorylation of YAP.[4][5][6] As a result, unphosphorylated YAP is free to translocate into the nucleus, where it binds to TEAD family transcription factors to induce the expression of genes that promote cell growth and proliferation.[2][7]

Quantitative Data on TDI-011536 Activity

The potency of **TDI-011536** has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Parameter	Value	Assay Conditions	Reference
IC50 (Lats kinases)	0.76 nM	In vitro kinase assay (2 mM ATP)	[3]
EC50 (YAP phosphorylation)	10 nM	Cell-based assay	[3]

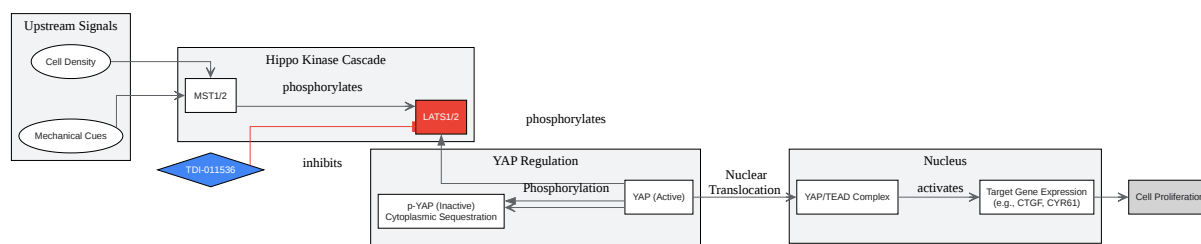
Table 1: In Vitro Potency of **TDI-011536**

Model System	Treatment	Effect on YAP Phosphorylation	Reference
Human Retinal Organoids	3 μ M TDI-011536 for 24 hours	~80% reduction	[3][8][9]
Mouse (in vivo)	200 mg/kg, intraperitoneal injection	Remarkable reduction in pYAP/total YAP in heart, liver, and skin	[3][5][8]

Table 2: In Vitro and In Vivo Efficacy of **TDI-011536** on YAP Phosphorylation

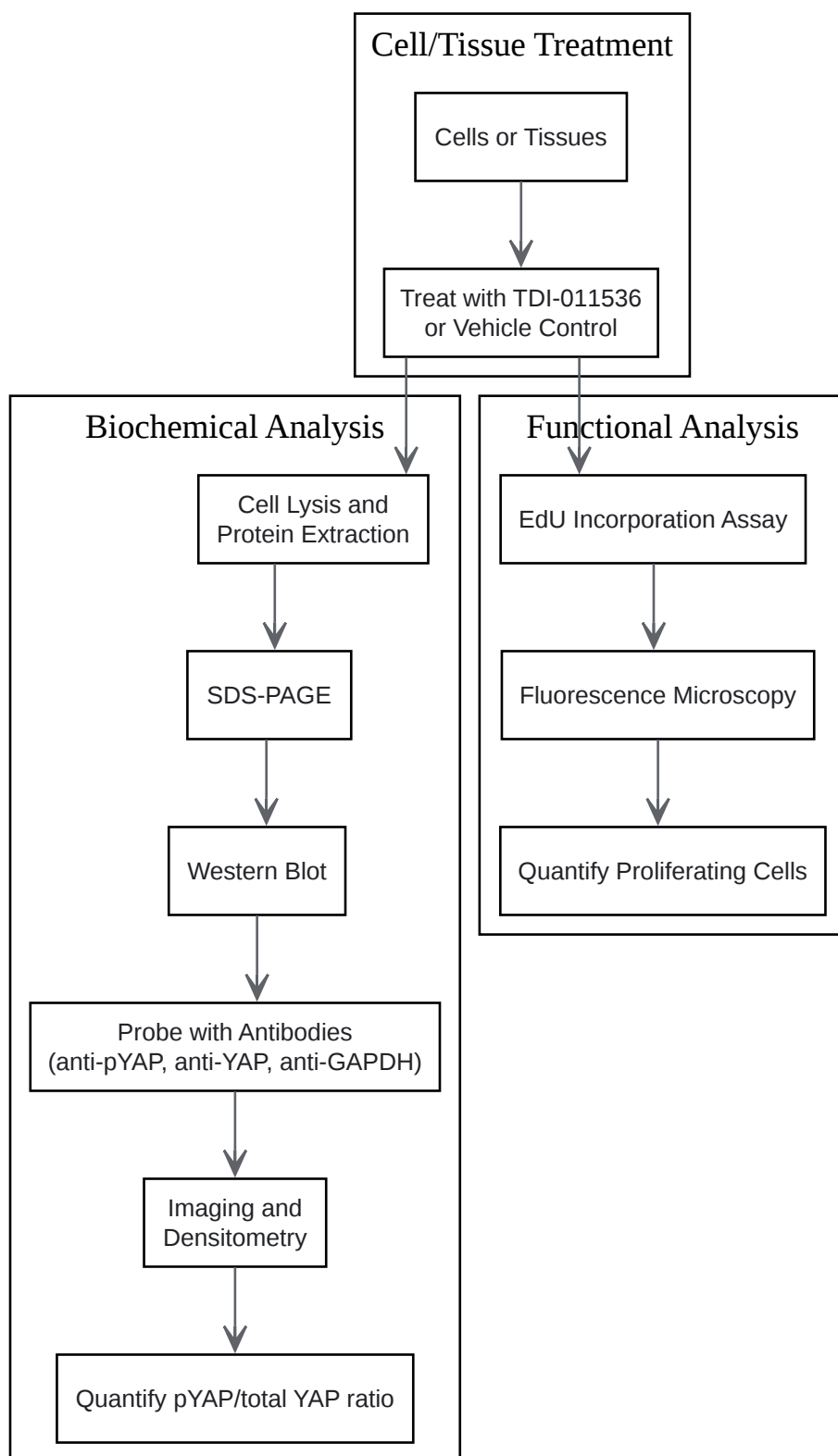
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **TDI-011536** within the Hippo signaling pathway and a typical experimental workflow for assessing its effect on YAP phosphorylation.



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Caption: Mechanism of **TDI-011536** in the Hippo pathway.



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Caption: Workflow for assessing **TDI-011536** effects.

Experimental Protocols

In Vitro YAP Phosphorylation Assay

- Cell Culture: Plate cells (e.g., HEK293A) in appropriate growth medium and culture until they reach the desired confluency.
- Treatment: Treat cells with varying concentrations of **TDI-011536** or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[\[8\]](#)
- Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with primary antibodies against phospho-YAP (Ser127) and total YAP. A loading control antibody (e.g., GAPDH) should also be used.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantification: Perform densitometric analysis of the protein bands to determine the ratio of phosphorylated YAP to total YAP.

In Vivo Analysis of YAP Phosphorylation in Mice

- **Animal Handling:** Acclimate mice to the experimental conditions according to institutional guidelines.
- **Drug Administration:** Administer **TDI-011536** via intraperitoneal (i.p.) injection at the desired dosage (e.g., 50, 100, or 200 mg/kg).^{[5][8]} A vehicle control group should be included.
- **Tissue Collection:** At various time points post-injection (e.g., 2, 4 hours), euthanize the mice and harvest tissues of interest (e.g., heart, liver, skin).^{[5][8]}
- **Protein Extraction:** Homogenize the collected tissues in lysis buffer and extract total protein.
- **Western Blotting and Analysis:** Follow the same procedure as described for the in vitro assay to determine the pYAP/total YAP ratio in the tissue lysates.

Cell Proliferation Assay (EdU Incorporation)

- **Cell Culture and Treatment:** Culture cells or organoids and treat with **TDI-011536** or vehicle as described above.
- **EdU Labeling:** Add 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, to the culture medium and incubate for a period to allow for its incorporation into the DNA of proliferating cells.^{[8][9]}
- **Fixation and Permeabilization:** Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent-based buffer.
- **EdU Detection:** Perform a click chemistry reaction to conjugate a fluorescent azide to the alkyne group of the incorporated EdU.
- **Immunofluorescence (Optional):** Co-stain with antibodies against cell-type-specific markers (e.g., Sox9 for Müller glia) and a nuclear counterstain (e.g., DAPI).^{[8][9]}
- **Imaging and Quantification:** Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells to determine the proliferation rate.

Conclusion

TDI-011536 is a powerful research tool and a potential therapeutic agent that acts by inhibiting LATS1/2 kinases to reduce YAP phosphorylation. This targeted mechanism of action effectively activates YAP signaling, leading to increased cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the Hippo pathway and the regenerative potential of LATS kinase inhibitors.

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